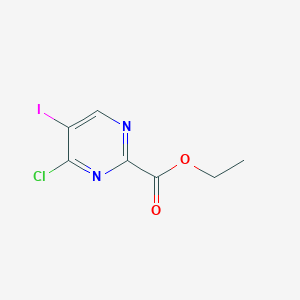

Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate

Description

Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate is a halogenated pyrimidine derivative with the molecular formula C₇H₆ClINO₂. This compound features a pyrimidine ring substituted with chlorine (Cl) at position 4, iodine (I) at position 5, and an ethyl ester group at position 2. Its structural complexity and reactivity make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The compound’s synthesis typically involves multi-step reactions, as exemplified by protocols for analogous pyrimidine derivatives. For example, halogenation and esterification steps are critical, as seen in the preparation of structurally related compounds such as 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide . The iodine atom at position 5 enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the chlorine at position 4 and the ester group at position 2 allow further functionalization .

Properties

IUPAC Name |

ethyl 4-chloro-5-iodopyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O2/c1-2-13-7(12)6-10-3-4(9)5(8)11-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAPDPAOEQXMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-82-0 | |

| Record name | ethyl 4-chloro-5-iodopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-iodopyrimidine-2-carboxylate typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of ethyl 4-chloropyrimidine-2-carboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrimidine derivatives with various functional groups replacing the halogens.

Oxidation and Reduction: Products vary based on the specific reaction but can include hydroxylated or dehalogenated derivatives.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse nucleophilic substitutions, leading to the formation of a wide range of substituted pyrimidine derivatives. These derivatives can include functional groups that enhance biological activity, making them valuable in drug discovery.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Dimethylamine, sodium phenoxide | Substituted pyrimidine derivatives |

| Oxidation | Various oxidants | Hydroxylated or dehalogenated derivatives |

| Reduction | Reducing agents | Reduced pyrimidine derivatives |

Anticancer Activity

Research indicates that derivatives synthesized from this compound can exhibit significant anticancer properties. These compounds often target specific kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Case Study: Kinase Inhibition

A study demonstrated that certain derivatives of this compound showed inhibition against Raf kinases, which are crucial in cancer signaling pathways. The compounds exhibited anti-proliferative effects on various tumor cell lines, indicating their potential as therapeutic agents.

Medicinal Chemistry

This compound is being investigated for its role in developing pharmaceuticals. Its ability to undergo selective functionalization allows chemists to create novel compounds with tailored biological activities.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antiviral | Development of antiviral agents targeting viral replication mechanisms. |

| Antibacterial | Synthesis of compounds with activity against resistant bacterial strains. |

| Anticonvulsant | Exploration of derivatives for seizure management in epilepsy. |

Agrochemical Development

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals. Its derivatives can act as herbicides or fungicides, contributing to agricultural productivity and pest management.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-iodopyrimidine-2-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. The presence of both chlorine and iodine atoms allows for selective functionalization, enabling the synthesis of a wide range of derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate belongs to a family of pyrimidine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Reactivity and Functional Group Influence

- Halogenation Effects : The iodine atom in this compound provides a heavy halogen that facilitates cross-coupling reactions, unlike the methylthio or trifluoromethyl groups in analogs .

- Ester Group: The ethyl ester at position 2 is a common feature in this family, enabling hydrolysis to carboxylic acids for further derivatization. For example, Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate undergoes hydrolysis to yield bioactive amides .

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine and iodine substituents create electron-deficient pyrimidine rings, enhancing electrophilic substitution reactivity compared to hydroxyl- or amino-substituted analogs (e.g., Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate) .

Physical and Spectroscopic Data

- Melting Points: Halogenated pyrimidines generally exhibit higher melting points than non-halogenated analogs. For instance, Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate melts at 226–228°C , whereas non-chlorinated esters (e.g., Ethyl 2-methylpyrimidine-5-carboxylate) are liquids at room temperature .

- NMR Signatures : The ¹³C NMR of related compounds shows distinct shifts for carbonyl groups (166–168 ppm) and halogenated carbons (e.g., 117–120 ppm for iodinated positions) .

Biological Activity

Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of halogen substituents, which can significantly influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that pyrimidine derivatives exhibit significant activity against various pathogens, including bacteria and fungi. The presence of halogen atoms in the structure enhances the lipophilicity and biological activity of these compounds, facilitating their penetration into microbial cells.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound possesses promising antimicrobial activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has shown antiproliferative effects in various cancer cell lines. A study evaluated the compound's ability to inhibit cell growth in vitro, revealing significant cytotoxicity against several cancer types.

Table 2: Antiproliferative Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The IC50 values indicate that this compound is particularly effective against HeLa cells, suggesting a potential role in cancer treatment.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and metabolism. For instance, it has been suggested that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- DNA Interaction : this compound may also interact with DNA, leading to disruptions in replication and transcription processes.

- Cell Cycle Arrest : The compound could induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, with a notable reduction in biofilm formation, indicating its potential as an antibacterial agent .

- Cancer Cell Line Evaluation : Another research effort assessed the antiproliferative effects on various cancer cell lines, confirming its cytotoxicity and suggesting further exploration into its use as a chemotherapeutic agent .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound could modulate signaling pathways associated with apoptosis and cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.